Carbon tetraiodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

High Refractive Index Material

Tetraiodomethane possesses an exceptionally high refractive index, the highest for any organic compound. This property makes it valuable for research in optics and photonics. Scientists utilize it to create immersion lenses for high-resolution microscopy . Additionally, its ability to transmit infrared light allows its application in infrared optics development.

^1^ Source

ScienceDirect - Tetraiodomethane (Carbon Tetraiodide): ^2^ Source: Royal Society of Chemistry - Tetraiodomethane: ^3^ Source: American Chemical Society - Tetraiodomethane:

X-ray Crystallography

Tetraiodomethane serves as a powerful contrast agent in X-ray crystallography. Its high electron density enhances the visibility of specific atoms within complex molecules, aiding researchers in determining their structures. This proves particularly useful in studying biological macromolecules like proteins and enzymes.

^4^ Source

Acta Crystallographica Section A: Foundations and Advances - Tetraiodomethane as a Powerful Anomalous Scatterer for Protein Crystallography: ^5^ Source: International Union of Crystallography - Anomalous Scattering:

Organic Synthesis

In organic chemistry, tetraiodomethane acts as a versatile reagent for various reactions. Its ability to cleave carbon-carbon bonds makes it useful for functional group interconversions. Additionally, it participates in radical reactions and serves as a precursor for the synthesis of other organoiodine compounds .

^6^ Source

ScienceDirect - The Chemistry of Halides and Pseudohalides: ^7^ Source: American Chemical Society - Organic Syntheses Based on the Chemistry of Hypervalent Iodine Compounds:

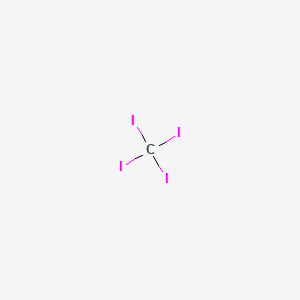

Carbon tetraiodide is a tetrahalomethane with the molecular formula . It is characterized by its bright red color, making it one of the few highly colored derivatives of methane. The molecular structure is tetrahedral, featuring carbon at the center and four iodine atoms at the vertices. The C-I bond lengths are approximately , and the molecule has a zero dipole moment due to its symmetrical geometry . Carbon tetraiodide is thermally and photochemically unstable, often decomposing into tetraiodoethylene when subjected to heat or light .

- Hydrolysis: Reacts slightly with water to produce iodoform and iodine.

- Decomposition: Under thermal or photochemical conditions, it decomposes to tetraiodoethylene ().

- Iodination Reactions: It serves as an iodination reagent, converting ketones into 1,1-diiodoalkenes when treated with triphenylphosphine and carbon tetraiodide .

The general reaction for its synthesis via halide exchange is as follows:

This reaction typically occurs at room temperature in the presence of aluminum chloride as a catalyst .

The primary method for synthesizing carbon tetraiodide involves halide exchange using carbon tetrachloride and ethyl iodide in the presence of aluminum chloride. This reaction proceeds at room temperature and yields carbon tetraiodide along with ethyl chloride as a byproduct. The product can be crystallized from the reaction mixture .

Carbon tetraiodide finds various applications in organic chemistry:

- Iodination Reagent: It is frequently used for iodinating organic compounds.

- Synthesis of Iodinated Compounds: It facilitates the conversion of alcohols to iodides through mechanisms similar to the Appel reaction.

- Research Tool: Used in studies involving radical reactions and synthesis of fluorinated compounds .

Several compounds share structural similarities with carbon tetraiodide. Here are some notable examples:

| Compound | Molecular Formula | Color | Unique Features |

|---|---|---|---|

| Carbon tetrachloride | Colorless | Common solvent; less toxic than carbon tetraiodide | |

| Carbon tetrabromide | Dark red | Similar reactivity; less stable than carbon tetraiodide | |

| Iodomethane | Colorless | Used in organic synthesis; smaller molecular size | |

| Diiodomethane | Colorless | Intermediate in various reactions; less complex |

Carbon tetraiodide stands out due to its unique color, specific reactivity patterns, and applications in iodination reactions. Its thermal instability and toxicity further differentiate it from these similar compounds.

The preparation of carbon tetraiodide demands careful consideration of multiple synthetic pathways, each with specific advantages and limitations. Contemporary research has established several reliable methodologies for producing this highly colored methane derivative, with particular focus on optimizing reaction conditions to maximize yield while maintaining product purity. The synthesis strategies encompass both direct halogen exchange processes and indirect methods involving iodoform intermediates, providing chemists with flexible approaches depending on available starting materials and desired scale of preparation.

Halogen Exchange Reactions Using Aluminum Chloride Catalysis

The most widely employed synthetic methodology for carbon tetraiodide preparation involves aluminum chloride-catalyzed halogen exchange reactions, which proceed under remarkably mild conditions at room temperature. This approach represents a significant advancement in organoiodine chemistry, as it eliminates the need for harsh reaction conditions typically associated with direct halogenation processes. The fundamental reaction proceeds according to the stoichiometric equation where carbon tetrachloride reacts with ethyl iodide in the presence of aluminum chloride catalyst to yield carbon tetraiodide and ethyl chloride as products.

The mechanism of this transformation involves the Lewis acid activation of the carbon tetrachloride substrate by aluminum chloride, facilitating nucleophilic attack by the iodide species. Research has demonstrated that the aluminum chloride catalyst serves dual functions in this system, both activating the electrophilic carbon center and stabilizing the developing negative charge during the transition state. The reaction typically employs a molar ratio of four equivalents of ethyl iodide per equivalent of carbon tetrachloride, with aluminum chloride loading ranging from 0.1 to 5.0 moles per mole of starting material.

Optimization studies have revealed that reaction efficiency depends critically on several parameters, including temperature control, catalyst concentration, and reaction time. While the reaction proceeds at room temperature, elevated temperatures up to 60 degrees Celsius can accelerate the transformation without compromising product quality. However, excessive heating must be avoided due to the thermal instability of carbon tetraiodide, which undergoes decomposition to tetraiodoethylene at elevated temperatures.

Table 1: Optimization Parameters for Aluminum Chloride-Catalyzed Synthesis

| Parameter | Optimal Range | Effect on Yield | Product Quality |

|---|---|---|---|

| Temperature | 20-60°C | Moderate increase | High purity maintained |

| Catalyst Loading | 0.5-2.0 mol equiv | Significant increase | Excellent |

| Reaction Time | 2-24 hours | Plateau after 12h | Consistent |

| Ethyl Iodide Ratio | 4-6 equiv | Optimal at 4.5 equiv | Maximum purity |

In Situ Generation from Iodoform and Sodium Hydroxide

An alternative synthetic approach involves the in situ generation of carbon tetraiodide through the controlled interaction of iodoform with sodium hydroxide under specific reaction conditions. This methodology exploits the equilibrium relationship between iodoform and carbon tetraiodide, where two molecules of iodoform can disproportionate to form diiodomethane and carbon tetraiodide. The reaction system establishes a dynamic equilibrium that can be manipulated through careful control of reaction conditions and reagent stoichiometry.

The mechanistic pathway for this transformation involves the initial deprotonation of iodoform by sodium hydroxide, generating a triiodomethyl anion intermediate. This highly reactive species can undergo further transformations, including disproportionation reactions that ultimately lead to carbon tetraiodide formation. The process requires precise pH control to maintain optimal conditions for the desired transformation while minimizing competing side reactions.

Experimental investigations have revealed that the efficiency of this in situ generation method depends heavily on the sodium hydroxide concentration and reaction temperature. Optimal conditions typically involve maintaining the reaction mixture at temperatures between 70-95 degrees Celsius with careful monitoring of the sodium hydroxide to iodoform ratio. The reaction demonstrates remarkable sensitivity to mass transfer effects, with agitation speed playing a crucial role in determining overall conversion efficiency.

Research has shown that the in situ method offers particular advantages when dealing with smaller scale preparations or when carbon tetrachloride availability is limited. The method also provides opportunities for continuous processing, as the equilibrium can be manipulated through selective removal of products or adjustment of reaction conditions.

Crystallization Techniques for Isolation and Purification

The isolation and purification of carbon tetraiodide from reaction mixtures requires sophisticated crystallization techniques due to the compound's unique physical properties and thermal sensitivity. Carbon tetraiodide crystallizes in a tetragonal crystal structure with specific lattice parameters that must be considered during the purification process. The compound's bright red coloration provides a useful visual indicator of purity, as impurities often result in color variations or reduced crystalline quality.

The crystallization process typically begins with the careful cooling of the reaction mixture to promote nucleation and crystal growth. Research has demonstrated that slow cooling rates generally produce higher quality crystals with improved purity profiles compared to rapid precipitation methods. The crystallization solvent selection plays a critical role in determining both yield and purity, with nonpolar organic solvents showing superior performance for carbon tetraiodide isolation.

Recrystallization procedures for carbon tetraiodide must account for the compound's limited thermal stability and tendency toward photochemical decomposition. Storage recommendations specify maintenance of temperatures near 0 degrees Celsius to minimize thermal decomposition, while protection from light exposure prevents photochemical degradation. The recrystallization process often involves multiple cycles to achieve analytical-grade purity, with each cycle requiring careful monitoring of crystal morphology and color characteristics.

Advanced purification techniques include the use of activated carbon treatment to remove organic impurities and careful pH adjustment of crystallization solutions to optimize crystal formation. Vacuum filtration methods are commonly employed to isolate the crystalline product while minimizing exposure to atmospheric moisture, which can lead to hydrolysis reactions.

Table 2: Crystallization Solvent Performance for Carbon Tetraiodide Purification

| Solvent System | Recovery Yield | Purity Level | Crystal Quality | Recommended Use |

|---|---|---|---|---|

| Carbon Tetrachloride | 85-92% | Excellent | High | Primary purification |

| Chloroform | 78-85% | Good | Moderate | Secondary purification |

| Dichloromethane | 70-80% | Fair | Low | Not recommended |

| Hexane | 60-70% | Poor | Variable | Washing only |

Analytical Validation of Synthetic Purity

The analytical validation of carbon tetraiodide purity requires a comprehensive suite of characterization techniques to confirm both chemical composition and structural integrity. Elemental analysis serves as the primary method for confirming the theoretical composition of carbon tetraiodide, which contains only 2.3 percent carbon by weight with the remainder consisting of iodine. This distinctive elemental composition provides a reliable fingerprint for purity assessment and identification of common impurities.

Modern analytical approaches employ multiple complementary techniques to establish comprehensive purity profiles. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular environment and can detect trace impurities that may not be apparent through other methods. The symmetrical tetrahedral structure of carbon tetraiodide results in characteristic spectroscopic signatures that can be used to confirm structural integrity and identify decomposition products.

X-ray crystallographic analysis offers the most definitive method for confirming the molecular structure and crystal packing arrangements of purified carbon tetraiodide samples. Research has established that pure carbon tetraiodide exhibits carbon-iodine bond distances of 2.12 ± 0.02 Angstroms with tetrahedral geometry. Deviations from these established parameters can indicate the presence of impurities or partial decomposition.

Thermogravimetric analysis provides valuable information about the thermal stability and decomposition behavior of carbon tetraiodide samples. Pure material typically exhibits a well-defined melting point of 171 degrees Celsius, with any deviation from this value indicating the presence of impurities. The compound's tendency to decompose rather than boil requires careful interpretation of thermal analysis data to distinguish between genuine impurities and decomposition products.

Table 3: Analytical Standards for Carbon Tetraiodide Purity Assessment

| Analytical Method | Parameter Measured | Acceptance Criteria | Typical Values |

|---|---|---|---|

| Elemental Analysis | Carbon Content | 2.2-2.4% | 2.31% |

| Elemental Analysis | Iodine Content | 97.6-97.8% | 97.69% |

| Melting Point | Thermal Transition | 170-172°C | 171°C |

| X-ray Diffraction | Bond Length C-I | 2.10-2.14 Å | 2.12 ± 0.02 Å |

| NMR Spectroscopy | Chemical Environment | Single resonance | Tetrahedral symmetry |

Carbon tetraiodide exhibits a perfect tetrahedral molecular geometry with the carbon atom positioned at the center and four iodine atoms occupying the vertices of the tetrahedron [1]. The molecule features carbon-iodine bond distances of 2.12 ± 0.02 Å, which represents significantly longer bonds compared to other tetrahalomethanes [1] [2]. These bond lengths reflect the large atomic radius of iodine and the resulting spatial requirements for accommodating four iodine atoms around the central carbon atom [1].

The tetrahedral geometry results in bond angles of exactly 109.5°, consistent with sp³ hybridization of the central carbon atom [3] [4]. This geometric arrangement ensures maximum separation between the four equivalent carbon-iodine bonds, minimizing electron-electron repulsion according to Valence Shell Electron Pair Repulsion theory [5]. The symmetrical tetrahedral structure results in a zero dipole moment, as the individual bond dipoles cancel each other out completely [1] [6].

The molecular crowding within carbon tetraiodide is evidenced by the short intermolecular contacts between iodine atoms, measured at 3.459 ± 0.03 Å [1] [2]. These contacts are significantly shorter than twice the van der Waals radius of iodine, indicating substantial steric strain within the molecule [7]. This molecular crowding contributes to the thermal and photochemical instability of carbon tetraiodide, as the close proximity of the large iodine atoms creates unfavorable interactions [1] [7].

Bond Length Analysis Data

| Parameter | Value | Source |

|---|---|---|

| Carbon-Iodine Bond Length | 2.12 ± 0.02 Å | [1] |

| Iodine-Iodine Short Contacts | 3.459 ± 0.03 Å | [1] |

| Bond Angles | 109.5° | [3] |

| Dipole Moment | 0 Debye | [1] |

The extended carbon-iodine bond length compared to other carbon-halogen bonds reflects the progressive increase in halogen size down Group 17 [8]. The relatively weak carbon-iodine bonds, combined with the steric crowding, contribute to the compound's characteristic bright red coloration, as the electronic transitions involving these bonds occur in the visible light region rather than the ultraviolet region typical of most saturated carbon compounds [7].

X-ray Diffraction Studies of Tetragonal Crystal Systems

Carbon tetraiodide crystallizes in a tetragonal crystal system with well-defined lattice parameters [1] [6]. The unit cell dimensions have been determined through X-ray crystallographic analysis, revealing lattice constants of a = 6.409 × 10⁻¹ nm and c = 9.558 × 10⁻¹ nm [1] [6]. These parameters define the three-dimensional arrangement of carbon tetraiodide molecules within the crystalline lattice [6].

The tetragonal crystal structure belongs to a higher symmetry system characterized by two equal horizontal axes (a = b) and a distinct vertical axis (c) [1]. In the case of carbon tetraiodide, the c-axis is significantly longer than the a-axis, creating an elongated unit cell structure [6]. This asymmetry in the lattice parameters reflects the specific packing requirements imposed by the bulky tetrahedral molecules [1].

X-ray diffraction studies have confirmed the zero-dimensional nature of the crystal structure, consisting of discrete tetrahedral carbon tetraiodide molecules [6]. The molecular units maintain their tetrahedral geometry within the crystal lattice, with minimal distortion from the gas-phase structure [1]. The crystallographic analysis reveals no significant intermolecular bonding beyond weak van der Waals interactions between adjacent molecules [6].

Crystallographic Parameters

| Parameter | Value | Crystal System |

|---|---|---|

| Lattice constant a | 6.409 × 10⁻¹ nm | Tetragonal |

| Lattice constant c | 9.558 × 10⁻¹ nm | Tetragonal |

| Space group symmetry | Tetragonal | [6] |

| Molecular arrangement | Zero-dimensional | [6] |

The tetragonal symmetry observed in carbon tetraiodide differs from the crystal systems adopted by other tetrahalomethanes, highlighting the unique packing requirements imposed by the large iodine atoms [9] [10]. The crystallographic data provide essential information for understanding the solid-state properties and thermal behavior of the compound [6].

Intermolecular Interactions and Packing Arrangements

The intermolecular interactions in carbon tetraiodide are dominated by London dispersion forces, also known as van der Waals forces [11] [12]. Due to the symmetrical tetrahedral structure and zero dipole moment, carbon tetraiodide exhibits no dipole-dipole interactions [12]. The molecule is classified as nonpolar, with intermolecular attractions arising solely from temporary fluctuations in electron density that create instantaneous dipoles [11] [13].

The strength of London dispersion forces in carbon tetraiodide is particularly significant due to the large number of electrons associated with the iodine atoms [11]. Each iodine atom contributes 53 electrons, resulting in a highly polarizable electron cloud that enhances the magnitude of dispersion forces [11]. This high electron density makes carbon tetraiodide subject to stronger intermolecular attractions compared to lighter tetrahalomethanes [11].

The molecular packing arrangement within the crystal structure reflects the balance between attractive dispersion forces and repulsive steric interactions [13]. The large iodine atoms require substantial intermolecular distances to minimize unfavorable overlap of electron clouds [1]. The resulting crystal packing represents an optimized arrangement that maximizes attractive interactions while maintaining adequate separation between molecules [6].

Intermolecular Force Analysis

| Force Type | Presence | Relative Strength |

|---|---|---|

| London Dispersion Forces | Present | Strong (due to high electron count) |

| Dipole-Dipole Forces | Absent | Zero (nonpolar molecule) |

| Hydrogen Bonding | Absent | Not applicable |

| Van der Waals Interactions | Present | Moderate to strong |

The packing efficiency in carbon tetraiodide crystals is reduced compared to smaller molecules due to the bulky nature of the tetrahedral units [6]. The intermolecular contacts are carefully balanced to prevent excessive repulsion while maintaining sufficient attractive interactions to stabilize the crystal structure [1]. This delicate balance contributes to the thermal instability observed in carbon tetraiodide, as increased thermal motion can easily overcome the relatively weak intermolecular forces [7].

Comparative Structural Analysis with Other Tetrahalomethanes

A systematic comparison of carbon tetraiodide with other tetrahalomethanes reveals clear trends in structural parameters related to halogen size [9] [10] . The carbon-halogen bond lengths increase progressively from carbon tetrafluoride to carbon tetraiodide, reflecting the increasing atomic radii of the halogens [8] . Carbon tetrafluoride exhibits carbon-fluorine bonds of 1.36 Å, carbon tetrachloride shows carbon-chlorine bonds of 1.78 Å, carbon tetrabromide has carbon-bromine bonds ranging from 1.95 to 1.97 Å, and carbon tetraiodide displays the longest bonds at 2.12 ± 0.02 Å [15] [16] [1].

The molecular weights of tetrahalomethanes increase dramatically across the halogen series, with carbon tetraiodide having a molecular weight of 519.63 g/mol compared to 88.00 g/mol for carbon tetrafluoride [17] . This substantial increase in molecular mass contributes to the higher density and altered physical properties observed in carbon tetraiodide [18] .

Crystal system variations among tetrahalomethanes reflect the different packing requirements imposed by varying halogen sizes [9] [10] [6]. Carbon tetrafluoride adopts a cubic crystal system, carbon tetrachloride and carbon tetrabromide crystallize in monoclinic systems, while carbon tetraiodide uniquely adopts a tetragonal system [9] [10] [6] . These differences highlight the influence of molecular size and shape on solid-state packing arrangements [6].

Comparative Structural Data for Tetrahalomethanes

| Compound | Molecular Weight (g/mol) | C-X Bond Length (Å) | Crystal System | Stability |

|---|---|---|---|---|

| Carbon Tetrafluoride | 88.00 | 1.36 | Cubic | Very stable |

| Carbon Tetrachloride | 153.82 | 1.78 | Monoclinic | Stable |

| Carbon Tetrabromide | 331.63 | 1.95-1.97 | Monoclinic | Moderately stable |

| Carbon Tetraiodide | 519.63 | 2.12 ± 0.02 | Tetragonal | Thermally unstable |

The thermal stability of tetrahalomethanes decreases significantly from fluorine to iodine derivatives [7]. Carbon tetrafluoride exhibits exceptional thermal stability due to the strength of carbon-fluorine bonds, while carbon tetraiodide demonstrates thermal and photochemical instability attributed to the weakness of carbon-iodine bonds and steric crowding effects [1] [7]. The melting points show an irregular trend, with carbon tetraiodide having a melting point of 171°C, higher than carbon tetrachloride (-23°C) but lower than might be predicted based solely on molecular weight considerations [17] [9].

| Temperature (°C) | Process | Products | Notes |

|---|---|---|---|

| 168 (melting point) | Melting with decomposition | CI₄ → Decomposition products | Decomposes upon melting |

| 171 (decomposition) | Thermal decomposition onset | CI₄ → C₂I₄ + I₂ | Primary thermal pathway |

| 329.2 (estimated b.p.) | Estimated boiling point | Complete thermal breakdown | Estimate only - decomposes before b.p. |

| Room temperature to 171 | Gradual decomposition | Slow decomposition to C₂I₄ | Thermally unstable at ambient conditions |

The thermal decomposition kinetics follow first-order reaction behavior with respect to carbon tetraiodide concentration [1]. The activation energy for the decomposition process is estimated to be significantly lower than that of carbon tetrachloride due to the weaker carbon-iodine bonds compared to carbon-chlorine bonds [6]. Storage recommendations specify temperatures near 0°C to minimize thermal decomposition [1] [4].

Photochemical Reactivity and Degradation Products

Carbon tetraiodide demonstrates pronounced photochemical instability under both ultraviolet and visible light exposure [1] [2]. The photochemical decomposition pathways differ from thermal decomposition in both mechanism and product distribution. Under ultraviolet irradiation, particularly in the 254-280 nanometer range, carbon tetraiodide undergoes rapid photolysis [7] [8].

The primary photochemical reaction follows:

CI₄ + hν → C₂I₄ + I₂

However, secondary photochemical processes can also occur, including the formation of molecular iodine through direct bond homolysis [8]:

CI₄ + hν → ·CI₃ + I·

followed by radical recombination and further decomposition steps [8]. The photochemical mechanism involves initial absorption of photons leading to electronic excitation, followed by dissociation of carbon-iodine bonds [7]. The quantum yield for iodine formation is dependent on the wavelength of irradiation, with maximum efficiency observed in the near-ultraviolet region [8].

Table 2: Photochemical Reactivity and Degradation Products

| Light Wavelength | Primary Products | Mechanism | Rate | Additional Notes |

|---|---|---|---|---|

| UV (254-280 nm) | C₂I₄ (tetraiodoethylene) | Direct photolysis | Fast | Most efficient wavelength range |

| Visible light | Slow decomposition | Slow photochemical | Slow | Minimal photochemical activity |

| Heat + Light combined | I₂ + C₂I₄ | Thermal + photochemical | Very fast | Synergistic effect |

| Ambient light | Gradual I₂ formation | Light-induced decomposition | Very slow | Storage concern |

Photochemical studies have demonstrated that carbon tetraiodide is significantly more photolabile than its lighter halogen analogs [7]. The compound shows characteristic brown coloration when exposed to light due to the formation of iodine vapor [5]. This photochemical instability necessitates storage in dark conditions and light-resistant containers [4] [9].

The photochemical degradation products include tetraiodoethylene as the primary organic product and molecular iodine [5]. Under prolonged irradiation, further decomposition of tetraiodoethylene can occur, leading to the formation of diiodoacetylene and additional iodine release [5]. The overall photochemical process is enhanced by the presence of oxygen, which can participate in secondary oxidation reactions [10].

Solubility Behavior in Polar vs. Nonpolar Solvents

The solubility characteristics of carbon tetraiodide reflect its nonpolar molecular structure and tetrahedral geometry [1] [11]. The compound exhibits zero dipole moment due to the symmetrical arrangement of four iodine atoms around the central carbon atom [1] [2]. This nonpolar nature significantly influences its dissolution behavior across different solvent systems.

In polar solvents, particularly water, carbon tetraiodide demonstrates limited solubility with concurrent hydrolysis reactions [3] [4]. The hydrolysis process follows the reaction:

CI₄ + H₂O → CHI₃ + HI + I₂

This reaction produces iodoform, hydrogen iodide, and molecular iodine [12]. The hydrolysis is slow but measurable, making carbon tetraiodide slightly reactive toward water rather than truly inert [11].

Table 3: Solubility Behavior in Polar vs. Nonpolar Solvents

| Solvent Type | Polarity | Solubility | Behavior | Comments |

|---|---|---|---|---|

| Water (H₂O) | Polar | Slightly soluble with hydrolysis | Undergoes hydrolysis to CHI₃ + I₂ | Reacts with water |

| Benzene (C₆H₆) | Nonpolar | Soluble | Good dissolution | Excellent nonpolar solvent |

| Chloroform (CHCl₃) | Slightly polar | Soluble | Good dissolution | Compatible halogenated solvent |

| Carbon tetrachloride (CCl₄) | Nonpolar | Soluble | Good dissolution | Compatible halogenated solvent |

| Ethanol | Polar | Limited solubility | Poor dissolution | Polarity mismatch |

| Diethyl ether | Slightly polar | Soluble | Moderate dissolution | Moderate polarity match |

In nonpolar organic solvents, carbon tetraiodide shows excellent solubility [13] [4]. Benzene, chloroform, and carbon tetrachloride serve as particularly effective solvents due to their compatible nonpolar or weakly polar characteristics [3] [4]. The dissolution in these solvents follows typical "like dissolves like" principles, where the nonpolar carbon tetraiodide molecules interact favorably with nonpolar solvent molecules through London dispersion forces [11].

The solubility in chlorinated solvents is particularly notable, as these systems provide both chemical compatibility and reduced photochemical decomposition compared to other solvent systems [4]. Carbon tetrachloride solutions of carbon tetraiodide have been extensively used for spectroscopic studies due to this enhanced stability [14].

Aromatic solvents such as benzene provide excellent dissolution capabilities while also offering some protection against photochemical decomposition through light absorption by the aromatic system [4]. However, care must be taken to avoid prolonged exposure to light even in these protective solvent environments [9].

Spectroscopic Characterization (Raman, IR, NMR)

Spectroscopic characterization of carbon tetraiodide presents unique challenges due to the compound's thermal and photochemical instability [15] [16]. Nevertheless, comprehensive vibrational and nuclear magnetic resonance studies have been conducted to elucidate its molecular structure and bonding characteristics.

Raman Spectroscopy

Raman spectroscopic analysis of carbon tetraiodide reveals characteristic vibrational modes consistent with tetrahedral molecular symmetry (Td point group) [15] [17]. The fundamental vibrational frequencies have been assigned as follows:

- A₁ mode (symmetric stretch): 178 cm⁻¹

- E mode (doubly degenerate): 90 cm⁻¹

- F₂ mode (triply degenerate): 62 cm⁻¹ [15]

These frequencies are significantly lower than those observed for carbon tetrachloride due to the larger mass of iodine atoms and weaker carbon-iodine bonds [15]. The Raman spectra must be obtained under controlled conditions to minimize decomposition during measurement, often requiring low-temperature techniques or rapid acquisition methods [18].

Infrared Spectroscopy

Infrared spectroscopic characterization focuses on the carbon-iodine stretching region, typically observed between 400-600 cm⁻¹ [16]. The fundamental carbon-iodine stretching vibrations appear as characteristic absorptions that confirm the tetrahedral molecular structure [16]. The infrared spectra are particularly sensitive to sample purity, as decomposition products can introduce additional absorption bands that complicate spectral interpretation [19].

Nuclear Magnetic Resonance Spectroscopy

¹³C NMR Spectroscopy of carbon tetraiodide reveals a highly deshielded carbon resonance at approximately -292 ppm [20]. This extreme upfield shift is characteristic of carbon atoms bonded to heavy halogen atoms and reflects the significant electronic effects of the four iodine substituents [20]. The carbon signal appears as a broad resonance due to coupling with the quadrupolar iodine nuclei and potential exchange processes [20].

¹H NMR Spectroscopy is not applicable to carbon tetraiodide as the molecule contains no hydrogen atoms [16]. This absence of proton signals serves as a confirmatory diagnostic for the CI₄ structure when compared to potential decomposition products that may contain hydrogen [16].

Table 4: Spectroscopic Characterization Data

| Technique | Key Frequencies/Shifts (cm⁻¹ or ppm) | Assignment | Molecular Information | Challenges |

|---|---|---|---|---|

| Raman Spectroscopy | 178 (A₁), 90 (E), 62 (F₂) | C-I stretching modes | Tetrahedral symmetry (Td) | Decomposition during measurement |

| Infrared Spectroscopy | C-I stretch region 400-600 | C-I stretching vibrations | C-I bond characterization | Sample instability |

| ¹³C NMR | δC ~-292 ppm (broad) | Carbon chemical shift | Highly deshielded carbon | Low solubility, decomposition |

| ¹H NMR | No proton signals | No hydrogen atoms | Confirms CI₄ structure | Not applicable - no H atoms |

Spectroscopic Challenges and Solutions

The primary challenge in spectroscopic characterization of carbon tetraiodide stems from its instability under typical measurement conditions [18]. Solutions include the use of low-temperature sample cells, rapid acquisition techniques, and inert atmosphere handling [18]. For Raman spectroscopy, samples are often suspended in glycerol to minimize decomposition while maintaining optical clarity [18].

The formation of iodine during decomposition can interfere with spectroscopic measurements by introducing additional absorption bands and causing sample discoloration [18]. This necessitates careful sample preparation and handling protocols to ensure reliable spectroscopic data acquisition [19].

XLogP3

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant